molecular formula C5H10O5 B15141853 D-Arabinose-d6

D-Arabinose-d6

Cat. No.: B15141853
M. Wt: 156.17 g/mol
InChI Key: PYMYPHUHKUWMLA-GGWKJZISSA-N
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Description

D-Arabinose-d6 is a deuterated form of D-Arabinose, a five-carbon sugar that is part of the pentose family. The “d6” indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification makes this compound particularly useful in various scientific research applications, especially in studies involving metabolic pathways and molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of D-Arabinose-d6 typically involves the catalytic hydrogenation of D-Arabinose using deuterium gas. This process requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions. The reaction can be summarized as follows: [ \text{D-Arabinose} + \text{D}_2 \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation. The purity of the final product is typically enhanced through crystallization and chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

D-Arabinose-d6 undergoes various chemical reactions, including:

    Oxidation: Converts this compound to D-Arabinonic acid-d6 using oxidizing agents like nitric acid.

    Reduction: Reduces this compound to D-Arabitol-d6 using reducing agents such as sodium borohydride.

    Isomerization: Converts this compound to D-Ribulose-d6 using enzymes like arabinose isomerase.

Common Reagents and Conditions

    Oxidation: Nitric acid, room temperature.

    Reduction: Sodium borohydride, methanol, room temperature.

    Isomerization: Arabinose isomerase, pH 7.0, 37°C.

Major Products

    Oxidation: D-Arabinonic acid-d6

    Reduction: D-Arabitol-d6

    Isomerization: D-Ribulose-d6

Scientific Research Applications

D-Arabinose-d6 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular interactions and reaction mechanisms.

    Biology: Employed in metabolic studies to trace the pathways of pentose sugars in cellular processes.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Used in the production of deuterated compounds for various industrial applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of D-Arabinose-d6 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in this compound provide a distinct signal in NMR spectroscopy, allowing researchers to track its movement and interactions within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    D-Xylose-d6: Another deuterated pentose sugar used in similar applications.

    D-Ribose-d6: A deuterated form of D-Ribose, used in metabolic and structural studies.

    D-Glucose-d6: A deuterated hexose sugar used in a wide range of biochemical and medical research.

Uniqueness

D-Arabinose-d6 is unique due to its specific structure and the presence of deuterium atoms, which make it particularly useful in NMR spectroscopy and metabolic studies. Its ability to act as a tracer in various biological systems sets it apart from other similar compounds.

Properties

Molecular Formula

C5H10O5

Molecular Weight

156.17 g/mol

IUPAC Name

(2S,3R,4R)-1,2,3,4,5,5-hexadeuterio-2,3,4,5-tetrahydroxypentan-1-one

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i1D,2D2,3D,4D,5D

InChI Key

PYMYPHUHKUWMLA-GGWKJZISSA-N

Isomeric SMILES

[2H]C(=O)[C@]([2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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